Ac-AAVALLPAVLLALLAP-LEHD-CHO

Apoptosis Cell-Penetrating Peptide Intracellular Delivery

Standard non-permeable LEHD-CHO fails in intact cell models, while FMK analogs introduce irreversible off-target effects. This bifunctional peptide solves both issues. - Cell-permeable via N-terminal K-FGF signal peptide (AAVALLPAVLLALLAP) - Selective, reversible inhibition of caspase-9 (and caspases 4/5) in live cells - Validated for intrinsic apoptotic pathway dissection in TNF-α-mediated pathology and CHO bioprocessing models Immediate availability in research quantities.

Molecular Formula C97H162N22O25
Molecular Weight 2036.5 g/mol
Cat. No. B12383857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-AAVALLPAVLLALLAP-LEHD-CHO
Molecular FormulaC97H162N22O25
Molecular Weight2036.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1
InChIKeyKOWOPYCBCABWCX-CXIVKAHCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-AAVALLPAVLLALLAP-LEHD-CHO Overview


Ac-AAVALLPAVLLALLAP-LEHD-CHO (CAS 623948-42-5) is a synthetic peptide aldehyde inhibitor that targets caspases 4, 5, and 9 with a focus on caspase-9, a key initiator of the intrinsic mitochondrial apoptosis pathway [1]. The molecule is rationally designed as a bipartite conjugate: a hydrophobic cell-penetrating peptide (CPP) sequence (AAVALLPAVLLALLAP, derived from the signal peptide of Kaposi fibroblast growth factor) facilitates efficient cellular uptake, while the C-terminal tetrapeptide aldehyde (LEHD-CHO) serves as a competitive, reversible inhibitor of caspase-9 . This modular architecture distinguishes it from simpler tetrapeptide aldehydes and forms the basis for its utility in probing caspase-9-dependent apoptotic signaling in intact cells.

1
Cell-permeable sequence (AAVALLPAVLLALLAP) supports intact-cell caspase-9 studies without transfection
2
Reversible aldehyde inhibition allows washout and transient pathway experiments
3
Aldehyde-class selectivity profile reported to maintain target distinction over broader-spectrum inhibitors

Ac-AAVALLPAVLLALLAP-LEHD-CHO vs. Generic Analogs


Procurement of a simple LEHD-CHO tetrapeptide or an alternative caspase-9 inhibitor as a substitute for Ac-AAVALLPAVLLALLAP-LEHD-CHO is a high-risk decision that can severely compromise experimental outcomes. The most immediate consequence of using a non-CPP inhibitor (e.g., Ac-LEHD-CHO) is a dramatic reduction in intracellular bioavailability, as its passive diffusion across the plasma membrane is extremely limited . Conversely, substituting with an irreversible inhibitor (e.g., Z-LEHD-FMK) fundamentally alters the nature of caspase inhibition—shifting from a reversible, regulatory blockade to permanent enzyme inactivation—which is not comparable in dynamic studies of apoptosis regulation . The pan-caspase inhibitor Z-VAD-FMK offers broad-spectrum inhibition, providing no information on the specific role of caspase-9 in the observed phenotype . Furthermore, in the specific and widely-cited model of Neocarzinostatin-induced apoptosis in MCF-7 cells, the protective phenotype is specifically documented for the full-length CPP conjugate; the efficacy of the truncated LEHD-CHO analog in this system is not established and cannot be assumed .

!
Ac-LEHD-CHO lacks the K-FGF-derived sequence; intracellular caspase access may be severely limited, confining experiments to cell-free formats.
!
Z-LEHD-FMK irreversibly alkylates the active site; transient inhibition and washout protocols may not be replicable, and off-target binding patterns could differ from the aldehyde form.
!
Pan-caspase inhibitors (e.g., Z-VAD-fmk) block extrinsic and intrinsic pathways simultaneously; pathway-specific attribution (TNF vs. Fas) may be lost in intact models.

Ac-AAVALLPAVLLALLAP-LEHD-CHO Comparative Evidence


Cell Permeability Advantage Over Ac-LEHD-CHO

Ac-AAVALLPAVLLALLAP-LEHD-CHO is explicitly a cell-permeable inhibitor due to its conjugation with a 16-amino acid hydrophobic CPP sequence . This contrasts with the simple tetrapeptide aldehyde Ac-LEHD-CHO, which lacks a dedicated membrane translocation domain and is expected to exhibit poor passive cellular uptake, thereby requiring higher extracellular concentrations or specialized delivery methods to achieve effective intracellular inhibition [1]. This is a qualitative, structural difference in the molecule's design, supported by manufacturer classification.

Cell Permeability
Reported
Target: Cell-permeable via K-FGF sequence. Comparator Ac-LEHD-CHO: not cell-permeable
Enables intact-cell caspase-9 studies without transfection
Sequence-based design; no kinetic data
Apoptosis Cell-Penetrating Peptide Intracellular Delivery

Reversible Inhibition vs. Z-LEHD-FMK

Ac-AAVALLPAVLLALLAP-LEHD-CHO, by virtue of its C-terminal aldehyde (-CHO) warhead, is a reversible inhibitor of caspase-9, forming a labile hemiacetal adduct with the active site cysteine [1]. This mechanism is fundamentally distinct from the irreversible, covalent inhibition exerted by fluoromethyl ketone (FMK)-based inhibitors like Z-LEHD-FMK . The reversible action allows for washout experiments and dynamic studies of apoptosis regulation, where transient inhibition is required to observe recovery or downstream signaling events. The FMK-based inhibitor permanently inactivates the enzyme, precluding such experimental designs.

Inhibition Mode
Class-level
Target: Reversible aldehyde. Comparator Z-LEHD-FMK: Irreversible FMK
Reversibility supports washout and transient inhibition designs
Well-established chemical class behavior
Caspase-9 Reversible Inhibition Apoptosis Signaling

Aldehyde vs. FMK Selectivity in CHO Cells

Ac-AAVALLPAVLLALLAP-LEHD-CHO has been functionally validated to confer a protective effect on MCF-7 human breast cancer cells treated with the DNA-damaging agent Neocarzinostatin . This established activity is a key differentiator from other caspase-9 inhibitors or untested CPP-caspase inhibitor conjugates. While a precise quantitative protection value (e.g., % increase in viability) is not provided in public vendor datasheets, the documented effect in a defined cellular model of apoptosis provides a functional anchor for experimental selection. The efficacy of non-CPP Ac-LEHD-CHO in this same MCF-7 model is not established, and its use would require additional validation.

CHO Cell Selectivity
Head-to-head
Aldehyde inhibitors (Ac-LEHD-CHO) maintained specificity; Z-LEHD-fmk completely lacked specificity in CHO lysates [1]
Aldehyde-class selectivity avoids off-target caspase inhibition in bioprocessing models
Sauerwald et al., 2007; recombinant caspase assay
MCF-7 Neocarzinostatin Apoptosis Cell Survival

TNFR vs. Fas Pathway Selectivity

Ac-AAVALLPAVLLALLAP-LEHD-CHO is consistently reported to inhibit caspases 4, 5, and 9 . The activity against caspase-9 is central to its use in apoptosis research. However, the concurrent inhibition of inflammatory caspases-4 and -5 is a critical specification for experimental design, as these enzymes are involved in non-canonical inflammasome activation and pyroptosis. This profile differs from the pan-caspase inhibitor Z-VAD-FMK, which broadly inhibits caspases-1, -3, -4, -7, -8, and -9, offering no pathway specificity . While the precise selectivity ratios (e.g., IC50 for caspase-9 vs. caspase-4) for this specific compound are not publicly available, its reported target profile is narrower than a pan-caspase inhibitor and distinct from caspase-1-specific (YVAD) or caspase-4-specific (LEVD) CPP conjugates .

TNFR vs. Fas Pathway
Cross-study
Ac-LEHD-CHO blocked GalN/TNF-alpha hepatocyte apoptosis, not alphaFas; Z-VAD-fmk blocked both
Pathway-specific blockade aids intrinsic vs. extrinsic apoptosis distinction
Mouse model; non-permeable core used
Caspase-9 Caspase-4 Caspase-5 Apoptosis Inflammasome

Ac-AAVALLPAVLLALLAP-LEHD-CHO Application Scenarios


Intrinsic Apoptosis Pathway in Cell Culture

Ac-AAVALLPAVLLALLAP-LEHD-CHO is the preferred tool for studies requiring specific inhibition of the intrinsic apoptosis pathway in living, non-permeabilized cells. Its CPP domain ensures efficient intracellular delivery of the LEHD-CHO inhibitory moiety, a critical advantage over non-conjugated Ac-LEHD-CHO, which exhibits limited passive membrane permeability . This makes it suitable for dissecting the role of caspase-9 activation in response to mitochondrial stress stimuli (e.g., staurosporine, UV irradiation, growth factor withdrawal) in a wide variety of cell types.

Pathway-Specific In Vivo Pharmacology

For researchers using the MCF-7 breast cancer cell line, which lacks functional caspase-3, Ac-AAVALLPAVLLALLAP-LEHD-CHO is the logically supported choice for inhibiting the caspase-9/7/6 apoptotic cascade. Its protective effect against Neocarzinostatin-induced apoptosis is documented, providing a validated functional context for experimental design . Using a simpler LEHD-CHO analog in this model introduces uncertainty and would require de novo validation, potentially wasting time and resources.

CHO Cell Viability Enhancement in Bioprocessing

When the experimental objective is to study the dynamics of apoptotic signaling or to differentiate between the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, Ac-AAVALLPAVLLALLAP-LEHD-CHO's reversible inhibition mechanism is essential [1]. It allows for washout experiments to observe recovery of signaling or to provide a defined window of caspase-9 inhibition, in contrast to the permanent inactivation caused by irreversible FMK-based inhibitors like Z-LEHD-FMK. This is particularly valuable for time-course studies and for distinguishing caspase-9-dependent from caspase-9-independent cell death mechanisms.

Application
Selection Property
Validation Focus
Intrinsic apoptosis pathway studies in intact cells
Cell-permeable aldehyde inhibitor
Reversible caspase-9 blockade in cell models
TNF-alpha/intrinsic apoptosis axis research
LEHD-core pathway selectivity
In vivo apoptosis model endpoint distinction (intrinsic vs. extrinsic)
CHO cell viability enhancement studies
Aldehyde-class caspase inhibitor
Caspase-9 specificity in bioprocessing models

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